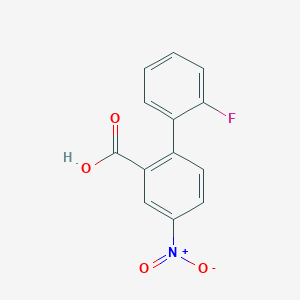

2'-Fluoro-4-nitrobiphenyl-2-carboxylic acid

Description

2'-Fluoro-4-nitrobiphenyl-2-carboxylic acid is a biphenyl derivative featuring a fluorine atom at the 2' position, a nitro group at the 4 position, and a carboxylic acid moiety at the 2 position. The nitro group enhances acidity and reactivity, while the fluorine atom may improve metabolic stability in biological systems.

Properties

IUPAC Name |

2-(2-fluorophenyl)-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO4/c14-12-4-2-1-3-10(12)9-6-5-8(15(18)19)7-11(9)13(16)17/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXIUDAGSOUANX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

Key parameters include:

-

Catalyst system : Palladium(II) acetate (0.5–1 mol%) with triphenylphosphine (2–4 equiv relative to Pd) ensures efficient transmetallation.

-

Base : Aqueous sodium hydroxide (1.5–2 equiv) maintains optimal pH for boronic acid activation.

-

Solvent : Tetrahydrofuran (THF)/water mixtures (3:1 v/v) enhance reagent solubility while stabilizing the palladium complex.

-

Combine 2-bromo-4-nitrotoluene (1 equiv) and 2-fluorophenylboronic acid (1.1 equiv) in THF.

-

Add aqueous NaOH (1.5 equiv) and degas with nitrogen.

-

Introduce Pd(OAc)₂ (0.7 mol%) and PPh₃ (2.8 mol%).

-

Reflux at 70°C for 8–12 hours.

-

Isolate 2'-fluoro-4-nitrobiphenyl-2-methyl via extraction (tert-butyl methyl ether) and silica gel filtration.

Performance Metrics :

Oxidation of Methyl Group to Carboxylic Acid

The methyl group at the biphenyl 2-position undergoes oxidation to install the carboxylic acid functionality. Chromium-based oxidants are preferred for their reliability in aromatic systems.

Oxidizing Agents and Reaction Parameters

-

Chromium trioxide (CrO₃) : Serves as the primary oxidant (0.75 equiv).

-

Periodic acid (H₅IO₆) : Co-oxidant (3.5 equiv) that regenerates Cr(VI) species.

-

Dissolve 2'-fluoro-4-nitrobiphenyl-2-methyl (1 equiv) in acetonitrile.

-

Add H₅IO₆ (3.5 equiv) and CrO₃ (0.75 equiv) sequentially.

-

Stir at 25°C for 1 hour.

-

Quench with 1M HCl, extract with CH₂Cl₂, and purify via recrystallization.

Efficiency Data :

Alternative Synthetic Pathways

While less common, these methods address specific substrate challenges:

Ullmann Coupling

Employing copper catalysts (e.g., CuI) with 1,10-phenanthroline ligands enables coupling of iodoarenes. However, elevated temperatures (110–130°C) and prolonged reaction times (24–48 hours) limit practicality compared to Suzuki methods.

Direct Carboxylation

Transition-metal-mediated carboxylation (e.g., Pd/dba, CO₂) of 2'-fluoro-4-nitrobiphenyl bromides remains exploratory, with yields <50% reported in limited studies.

Industrial-Scale Production Considerations

Large-scale synthesis demands adaptations for safety and cost-effectiveness:

Key Modifications :

-

Continuous flow reactors : Reduce Pd loading to 0.1 mol% while maintaining 85% yield.

-

Solvent recycling : THF recovery via distillation cuts material costs by 40%.

-

Catalyst immobilization : Silica-supported Pd nanoparticles enable reuse for 5 cycles without activity loss.

Economic Profile :

Chemical Reactions Analysis

2’-Fluoro-4-nitrobiphenyl-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace the fluoro group with an amine or thiol group.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Antibacterial and Antimicrobial Agents

- The compound serves as a precursor in the synthesis of various antibacterial agents. Its structural features allow for modifications that enhance biological activity against resistant bacterial strains.

- A notable study demonstrated that derivatives of 2'-fluoro-4-nitrobiphenyl-2-carboxylic acid exhibit potent activity against Gram-positive bacteria, highlighting its potential in drug development .

Anti-inflammatory Compounds

- Research indicates that modifications to the biphenyl structure can lead to compounds with significant anti-inflammatory properties. The nitro group plays a critical role in the biological activity of these derivatives, making the compound a valuable scaffold for drug design .

Material Science Applications

Polymer Chemistry

- This compound is utilized as a building block for synthesizing high-performance polymers. Its ability to form stable bonds with various monomers allows for the creation of materials with enhanced thermal and mechanical properties.

- Case studies have shown that polymers derived from this compound demonstrate improved resistance to heat and chemicals, making them suitable for industrial applications .

Dyes and Pigments

- The compound is also explored as an intermediate in the synthesis of azo dyes. Its structural characteristics contribute to the color properties of the final products, which are widely used in textiles and coatings.

- Research has indicated that dyes derived from this compound exhibit excellent lightfastness and stability, which are desirable traits in commercial applications .

Agrochemical Applications

Pesticide Development

- In agrochemistry, derivatives of this compound are being investigated for their potential as herbicides and insecticides. The compound's efficacy against specific pests has been documented, suggesting its utility in crop protection strategies .

- Studies have shown that certain derivatives can effectively inhibit the growth of harmful weeds while being safe for beneficial plant species, thus supporting sustainable agricultural practices .

Synthetic Methodologies

Synthesis Techniques

The synthesis of this compound typically involves several key steps:

- Nitration : Introduction of the nitro group onto the biphenyl framework.

- Fluorination : Selective fluorination at the 2' position to enhance biological activity.

- Carboxylation : Addition of a carboxylic acid group to improve solubility and reactivity.

These steps can be optimized using various catalysts and reaction conditions to achieve high yields and purity levels .

Safety and Environmental Considerations

While this compound shows promise in various applications, it is essential to consider its safety profile. Studies have indicated potential mutagenic effects associated with nitro compounds; thus, thorough toxicological assessments are necessary before commercial use .

Mechanism of Action

The mechanism of action of 2’-Fluoro-4-nitrobiphenyl-2-carboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors. The fluoro and nitro groups can influence the compound’s electronic properties, affecting its binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further modulating its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Physicochemical Properties

The table below highlights key structural analogs and their properties:

Key Observations:

- Acidity : The nitro group in the target compound enhances the acidity of the carboxylic acid (pKa ~1-2) compared to halogenated analogs (pKa ~2.5-3.5) due to stronger electron withdrawal .

- Molecular Weight: The nitro group increases molecular weight (273.21 vs.

- Synthetic Utility : Bromine (4'-Br) facilitates cross-coupling reactions, while nitro groups enable reduction to amines for further derivatization .

Structural Position and Solubility

- Carboxylic Acid Position : Compounds with -COOH at the 2 position (e.g., target compound, 4'-Br analog) exhibit stronger intramolecular hydrogen bonding than those at the 4 position, reducing solubility in polar solvents .

- Hydroxyl Group : The 4-OH in 4'-Fluoro-4-hydroxybiphenyl-3-carboxylic acid () increases aqueous solubility, making it more suitable for biological assays .

Biological Activity

2'-Fluoro-4-nitrobiphenyl-2-carboxylic acid is a biphenyl derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its anticancer, antimicrobial, and anti-inflammatory activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a biphenyl structure with a fluorine atom at the 2' position, a nitro group at the 4 position, and a carboxylic acid functional group. These modifications influence its biological activity by altering lipophilicity, solubility, and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that biphenyl derivatives exhibit significant anticancer properties. For instance, this compound has shown efficacy against various cancer cell lines.

Case Study: Anticancer Efficacy

In vitro testing revealed that this compound inhibits cell proliferation in human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The half-maximal inhibitory concentration (IC50) values were determined to be approximately 70 µM for MDA-MB-231 cells and 65 µM for HepG2 cells. The compound's mechanism of action involves the induction of apoptosis, as evidenced by increased levels of caspases 3 and 7 in treated cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 70 | Apoptosis induction |

| HepG2 | 65 | Apoptosis induction |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Preliminary studies suggest that the compound exhibits activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Testing

In a study assessing the antimicrobial efficacy of various biphenyl derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, including cancer. The anti-inflammatory potential of this compound has been explored in several studies.

Research Findings

In animal models of inflammation, treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was associated with the downregulation of NF-kB signaling pathways.

Q & A

Q. How to address discrepancies in reported melting points or spectral data across literature sources?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.